molecular formula C14H12O2 B1202902 4,4'-Dihydroxystilbene CAS No. 659-22-3

4,4'-Dihydroxystilbene

Cat. No. B1202902
CAS RN: 659-22-3
M. Wt: 212.24 g/mol
InChI Key: XLAIWHIOIFKLEO-UHFFFAOYSA-N
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Description

4,4’-Dihydroxystilbene (DHS) is a naturally occurring resveratrol analog . It has been studied for its promising anti-cancer activities in pre-clinical studies .


Synthesis Analysis

The synthesis of 4,4’-Dihydroxystilbene involves the regioselective hydroxylation of trans-stilbene . The unspecific peroxygenases (UPOs) from the basidiomycetes Agrocybe aegerita (Aae UPO), Coprinopsis cinerea (r Cci UPO) and Marasmius rotula (Mro UPO) are able to catalyze this process .


Molecular Structure Analysis

The molecular formula of 4,4’-Dihydroxystilbene is C14H12O2, and its molecular weight is 212.24 . The structure of 4,4’-Dihydroxystilbene closely resembles the (E)-4,4’-dihydroxystilbene derivatives, which have promising pharmacological activity .


Chemical Reactions Analysis

4,4’-Dihydroxystilbene has been shown to inhibit the metastasis and tumor growth in lung cancer . It exerts its effect by suppressing the M2 differentiation .


Physical And Chemical Properties Analysis

4,4’-Dihydroxystilbene is a solid crystalline powder . Its melting point is 278 °C, and it has a density of 1.252±0.06 g/cm3 .

Scientific Research Applications

Anti-Cancer Activities

DHS has shown promising anti-cancer activities in pre-clinical studies. It’s a naturally occurring resveratrol analog that has been studied for its potential therapeutic effects against cancer . The compound’s ability to inhibit cancer cell growth and induce apoptosis makes it a subject of interest for further cancer research.

Pharmacokinetic Studies

Researchers have developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure DHS in rat plasma. This method has been applied to pharmacokinetic studies to understand the distribution, clearance, and bioavailability of DHS, which are crucial for its development as a therapeutic agent .

Synthetic Biology

DHS has been synthesized selectively using fungal peroxygenases. This process demonstrates the potential of using biocatalysis for the production of DHS and other stilbene compounds, which could be applied in various biomedical fields .

Comparative Pharmacokinetics

Comparative studies have provided evidence that DHS has better pharmacokinetic properties than resveratrol. This includes a moderate apparent volume of distribution, clearance, and a relatively short mean transit time when administered intravenously .

Cancer Research in Animal Models

DHS has been studied in C57BL/6J mice bearing cancers resulting from Lung Lewis Carcinoma cell implantation. The research focused on tumor mass weight, angiogenesis, cell proliferation and death, autophagy, and the characterization of the immune microenvironment .

Mechanism of Action

4,4’-Dihydroxystilbene acts as a potent inhibitor of DNA replication . It induces mitochondrial membrane permeabilization (MMP) and lysosomal membrane permeabilization (LMP) in cells, leading to DNA damage and apoptosis . It also binds with high affinity to both ERα and ERβ .

Safety and Hazards

4,4’-Dihydroxystilbene is harmful if swallowed and can cause serious eye irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

4,4’-Dihydroxystilbene has shown promising results in pre-clinical studies for its anti-cancer activities . Its therapeutic potential is being further probed, and it may be a potential chemotherapeutic option against neuroblastoma . Further explorations of 4,4’-Dihydroxystilbene as an anti-cancer agent are warranted .

properties

IUPAC Name

4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAIWHIOIFKLEO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022465
Record name 4,4'-Dihydroxystilbene
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,4'-Dihydroxystilbene

CAS RN

15058-36-3, 659-22-3
Record name 4,4′-Dihydroxy-trans-stilbene
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Record name 4,4'-Dihydroxystilbene
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Record name 4,4'-Stilbenediol, (E)-
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Record name 4,4'-Dihydroxystilbene
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Record name Phenol, 4,4'-(1,2-ethenediyl)bis-
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Record name 4,4'-Dihydroxystilbene
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Record name Stilbene-4,4'-diol
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Record name 4,4'-STILBENEDIOL, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4,4'-Dihydroxystilbene exert its antitumor effects?

A1: 4,4'-Dihydroxystilbene exhibits antitumor activity through multiple mechanisms. It has been shown to inhibit tumor-induced angiogenesis, a process crucial for tumor growth and metastasis. [] This antiangiogenic effect is linked to its ability to suppress the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in tumor cells and inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell migration and blood vessel formation. [] Additionally, 4,4'-Dihydroxystilbene can trigger apoptosis and autophagy in tumor cells, further contributing to its antitumor effects. [] Research suggests it may also modulate the tumor microenvironment by limiting the infiltration of tumor-associated immune cells and counteracting cancer-associated fibroblast (CAF) maturation. []

Q2: What is the role of 4,4'-Dihydroxystilbene in protecting PC12 cells from oxidative stress?

A2: 4,4'-Dihydroxystilbene exhibits cytoprotective effects against oxidative damage in PC12 cells. [] It reduces mitochondrial membrane permeabilization, a key event in apoptosis, and mitigates reactive oxygen species (ROS)-mediated caspase-3 activation induced by hydrogen peroxide. [] These findings highlight the antioxidant potential of 4,4'-Dihydroxystilbene in specific cellular contexts.

Q3: What is the molecular formula and weight of 4,4'-Dihydroxystilbene?

A3: The molecular formula of 4,4'-Dihydroxystilbene is C14H12O2, and its molecular weight is 212.24 g/mol.

Q4: Are there any characteristic spectroscopic features of 4,4'-Dihydroxystilbene?

A4: 4,4'-Dihydroxystilbene and its derivatives exhibit characteristic absorption bands in the ultraviolet (UV) and infrared (IR) regions of the electromagnetic spectrum. The exact positions of these bands are influenced by the nature and position of substituents on the stilbene scaffold. [] For example, increasing steric hindrance around the central double bond in dimethoxystilbene derivatives leads to a shift in the UV absorption bands and an increase in the out-of-plane Cα-H frequency in the IR spectra. []

Q5: How does the position of hydroxyl groups influence the biological activity of stilbene derivatives?

A5: The position of hydroxyl groups on the stilbene scaffold significantly impacts their biological activity. Studies comparing resveratrol (3,5,4'-trihydroxystilbene) with 4,4'-Dihydroxystilbene and pinosylvin (3,5-dihydroxystilbene) demonstrate this clearly. For instance, in zebrafish models, 4,4'-Dihydroxystilbene and pinosylvin show greater inhibitory effects on motor neuron growth than resveratrol. [] Similarly, these compounds exhibit distinct effects on U87 cell aggregation, highlighting the importance of hydroxyl group positioning in determining their biological activity. []

Q6: Does the presence of a double bond in the stilbene structure affect its estrogenic activity?

A6: Yes, the presence of a vinyl linkage in the stilbene structure is crucial for its estrogenic activity. [] Compounds lacking this double bond, such as 4,4'-dihydroxydibenzyl, exhibit significantly reduced estrogenic activity compared to their stilbene counterparts. [] This suggests that the planar and rigid conformation conferred by the double bond is essential for optimal interaction with estrogen receptors.

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